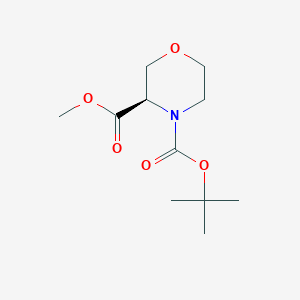![molecular formula C14H10F2O2 B1439142 2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 886363-36-6](/img/structure/B1439142.png)
2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Bromination: The starting material, biphenyl, is brominated to introduce bromine atoms at specific positions.
Fluorination: The brominated biphenyl is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.
Acetylation: The fluorinated biphenyl is acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetic acid group.
Industrial Production Methods: In an industrial setting, the production of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also influence cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
- 2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid
- 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(3’,4’-Difluoro-[1,1’-biphenyl]-5-yl)acetic acid
Comparison: Compared to its similar compounds, 2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid exhibits unique reactivity and binding properties due to the specific positioning of the fluorine atoms. This positioning can significantly influence its chemical behavior and biological interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFFUDBVWPNLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654130 | |
| Record name | (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-36-6 | |
| Record name | (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)


![2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide](/img/structure/B1439068.png)

![3-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1439070.png)
![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)

![Methyl 13-oxo-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene-4-carboxylate](/img/structure/B1439077.png)



